N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea
Overview
Description
N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea is a synthetic compound with diverse applications in various scientific fields such as chemistry, biology, and medicine. Its intricate chemical structure offers unique properties that make it suitable for different research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea typically involves multi-step organic synthesis processes. The synthesis begins with the formation of the core pyrazole ring, followed by the introduction of the 2-chlorobenzyl and ethyl groups. The final step involves the attachment of the thiourea moiety. Standard reaction conditions often include the use of organic solvents such as dichloromethane and the application of catalytic amounts of acids or bases to facilitate various steps.
Industrial Production Methods: Industrial production of this compound necessitates scaling up the laboratory synthesis to a larger, more efficient process. This often includes the optimization of reaction conditions to increase yield and purity while reducing costs. Continuous flow reactors and automated synthesizers can be employed to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions: N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea undergoes a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for further functionalization or modification of the compound to tailor its properties for specific applications.
Common Reagents and Conditions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used in oxidation reactions. Reduction can be achieved using reagents like sodium borohydride. For nucleophilic substitution, reagents such as sodium hydride or lithium aluminum hydride may be employed.
Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea has significant applications across multiple fields:
Chemistry: Utilized as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for various derivatizations, making it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its effects at a cellular level.
Medicine: Explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry: Employed in the development of specialized materials, such as advanced polymers or coatings, due to its chemical robustness and versatility.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The mechanism often involves binding to active sites or altering the conformation of target proteins, thereby modulating their activity. Pathways affected include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
When compared to other similar compounds, N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea stands out due to its unique combination of structural features, such as the 2-chlorobenzyl and oxadiazole moieties. Similar compounds might include:
N'-[1-benzyl-1H-pyrazol-4-yl]-N-ethylthiourea
N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-ethylthiourea
N'-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethylthiourea
These compounds share the pyrazole and thiourea backbones but differ in the substituents attached, resulting in variations in their chemical and biological properties. This compound's distinct structural elements provide it with unique attributes, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-1-ethyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6OS/c1-3-23(11-16-12(2)21-25-22-16)17(26)20-14-8-19-24(10-14)9-13-6-4-5-7-15(13)18/h4-8,10H,3,9,11H2,1-2H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVCUGCCCBJDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=S)NC2=CN(N=C2)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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